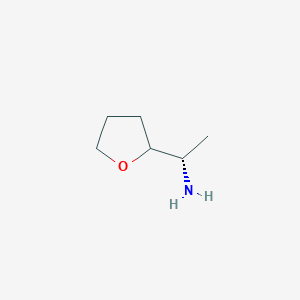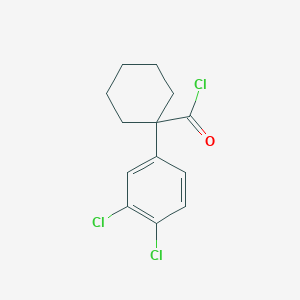![molecular formula C13H26N4 B11745698 [3-(diethylamino)propyl][(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11745698.png)
[3-(diethylamino)propyl][(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(diethylamino)propyl][(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine is a complex organic compound that features both an amine group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(diethylamino)propyl][(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine typically involves multi-step organic reactions. One common method involves the alkylation of 1,5-dimethyl-1H-pyrazole with 3-(diethylamino)propyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
[3-(diethylamino)propyl][(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are common.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions include nitroso derivatives, dihydropyrazole compounds, and various substituted amines.
Scientific Research Applications
Chemistry
In chemistry, [3-(diethylamino)propyl][(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its amine and pyrazole functionalities.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [3-(diethylamino)propyl][(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [3-(dimethylamino)propyl][(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine
- [3-(diethylamino)propyl][(1H-pyrazol-4-yl)methyl]amine
- [3-(diethylamino)propyl][(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amine
Uniqueness
The uniqueness of [3-(diethylamino)propyl][(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H26N4 |
|---|---|
Molecular Weight |
238.37 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-N',N'-diethylpropane-1,3-diamine |
InChI |
InChI=1S/C13H26N4/c1-5-17(6-2)9-7-8-14-10-13-11-15-16(4)12(13)3/h11,14H,5-10H2,1-4H3 |
InChI Key |
KLCYSCHACQEQFV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNCC1=C(N(N=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![({1-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]propan-2-ylidene}amino)urea](/img/structure/B11745621.png)



![1-(2-fluoroethyl)-4-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11745652.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11745662.png)
![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(furan-2-yl)methyl]amine](/img/structure/B11745663.png)
![[(1,4-dimethyl-1H-pyrazol-3-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11745668.png)
![Carbamic acid, [3-amino-2-(aminomethyl)-2-methylpropyl]-, 1,1-dimethylethyl](/img/structure/B11745678.png)
![{(Z)-2-[(E)-(4-fluorophenyl)methylidene]hydrazono}(2-propynylsulfanyl)methanaminium chloride](/img/structure/B11745683.png)


-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11745710.png)
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11745713.png)
